![molecular formula C4H9ClFNO B1446385 (3-Fluoroazetidin-3-yl)methanol hydrochloride CAS No. 1803604-98-9](/img/structure/B1446385.png)
(3-Fluoroazetidin-3-yl)methanol hydrochloride
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Overview
Description
“(3-Fluoroazetidin-3-yl)methanol hydrochloride”, also known as 3FAZ, is a fluorine-containing compound. It has a CAS Number of 1803604-98-9 and a molecular weight of 141.57 . The IUPAC name for this compound is (3-fluoroazetidin-3-yl)methanol hydrochloride .
Molecular Structure Analysis
The InChI code for “(3-Fluoroazetidin-3-yl)methanol hydrochloride” is 1S/C4H8FNO.ClH/c5-4(3-7)1-6-2-4;/h6-7H,1-3H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“(3-Fluoroazetidin-3-yl)methanol hydrochloride” is a powder . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Environmental Chemistry
Lastly, environmental chemists might investigate the use of this compound in the detoxification of pollutants or in the development of green chemistry processes. Its reactivity could be leveraged to break down harmful substances or to synthesize environmentally friendly materials.
Each of these applications would require detailed experimental procedures and results to fully understand the potential of (3-Fluoroazetidin-3-yl)methanol hydrochloride in scientific research. The compound’s unique chemical structure opens up a wide range of possibilities for exploration across various scientific disciplines .
Safety and Hazards
The safety information for “(3-Fluoroazetidin-3-yl)methanol hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
(3-fluoroazetidin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO.ClH/c5-4(3-7)1-6-2-4;/h6-7H,1-3H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUXOFUYWKOASZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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